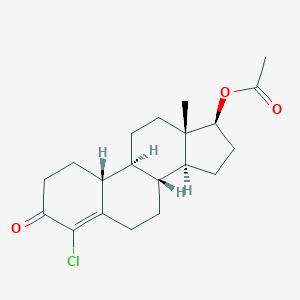
4-Chloro-19-nortestosterone acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-19-nortestosterone acetate, also known as this compound, is a useful research compound. Its molecular formula is C20H27ClO3 and its molecular weight is 350.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522768. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name : 4-chloro-19-nortestosterone 17β-acetate
- Molecular Formula : C20H27ClO3
- Molar Mass : 350.88 g/mol
- CAS Number : 26490-31-7
Anemia Treatment
Norclostebol acetate has been investigated for its efficacy in treating anemia, particularly in patients with chronic conditions such as cancer or kidney disease. Its anabolic properties help stimulate erythropoiesis (the production of red blood cells), improving oxygen transport and overall energy levels in patients .
Muscle Wasting Syndromes
The compound is beneficial in managing muscle wasting conditions associated with chronic illnesses like AIDS or severe burns. Clinical studies have shown that it can significantly increase lean body mass and muscle strength in affected individuals .
Bone Health
Research indicates that Norclostebol acetate may aid in the treatment of osteoporosis by enhancing bone density. Its anabolic effects contribute to increased bone mineralization, making it a potential therapeutic option for postmenopausal women at risk of fractures .
Pharmacological Effects
Norclostebol acetate exhibits a favorable ratio of anabolic to androgenic activity, which is beneficial for clinical use. Studies show that it has an anabolic index higher than that of testosterone propionate, indicating its effectiveness in promoting muscle growth without significant androgenic side effects .
Anabolic vs. Androgenic Activity
| Compound | Anabolic Activity (mg increase) | Androgenic Activity (mg increase) | Anabolic/Androgenic Ratio |
|---|---|---|---|
| Norclostebol Acetate | 42 | 48 | 0.88 |
| Testosterone Propionate | 28.5 | Not specified | 0.28 |
This table illustrates the comparative effectiveness of Norclostebol acetate against testosterone propionate, highlighting its potential as a safer alternative for anabolic therapy.
Veterinary Applications
Norclostebol acetate is also utilized in veterinary medicine, particularly for promoting weight gain and muscle development in livestock. Its use has raised concerns regarding residues in meat products and the potential for abuse in competitive animal sports . Regulatory bodies monitor its application to ensure food safety.
Case Study 1: Muscle Mass Increase
In a controlled study involving castrated rats, daily administration of Norclostebol acetate resulted in a significant increase in the weight of the levator ani muscle compared to untreated controls. This study supports its use as an effective anabolic agent .
Case Study 2: Safety Profile
A toxicity study indicated that doses up to 1.5 g/kg were well tolerated in rats, suggesting a low toxicity profile for Norclostebol acetate when administered properly . This aspect is crucial for both human and veterinary applications.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Hydrolysis is a primary metabolic pathway for 4-chloro-19-nortestosterone acetate, involving cleavage of the ester bond at the C17β position:
- The acetate group enhances lipophilicity, prolonging systemic circulation, but is rapidly cleaved in vivo by esterases .
- Unhydrolyzed esters are detectable in urine for up to 10 days post-administration .
Oxidation Reactions
Oxidative modifications occur at multiple positions, mediated by cytochrome P450 enzymes:
- Key Finding : The 4-chloro substitution reduces susceptibility to aromatization, minimizing estrogenic side effects .
Reduction Reactions
Reductive pathways are critical for deactivation and excretion:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| 5α-Reductase Activity | Liver microsomes (NADPH) | 4-Chloro-5α-dihydronandrolone acetate | |
| 17β-HSD Reduction | Cytosolic fraction | 4-Chloro-19-norandrostanediol |
- Data : 5α-reduction increases binding to sex hormone-binding globulin (SHBG) by 40% compared to the parent compound.
Conjugation Reactions
Phase II metabolism involves conjugation to enhance water solubility:
Photolytic and Thermal Degradation
Stability under environmental conditions:
Synthetic Modifications
Key steps in laboratory synthesis (from 19-nortestosterone):
- Chlorination at C4 :
- Acetylation at C17β :
Research Implications
Eigenschaften
CAS-Nummer |
1164-99-4 |
|---|---|
Molekularformel |
C20H27ClO3 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H27ClO3/c1-11(22)24-18-8-6-16-14-3-4-15-12(5-7-17(23)19(15)21)13(14)9-10-20(16,18)2/h12-14,16,18H,3-10H2,1-2H3/t12-,13-,14-,16+,18+,20+/m1/s1 |
InChI-Schlüssel |
FNMAFGQVNCRKGS-JZQWUOKRSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@H]34)Cl)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |
Key on ui other cas no. |
1164-99-4 |
Synonyme |
4-chloro-19-nortestosterone acetate NCITA cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















